molecular formula C6H14ClNO2S B1383019 5-Methyl-1,4-thiazepane-1,1-dione hydrochloride CAS No. 1795276-67-3

5-Methyl-1,4-thiazepane-1,1-dione hydrochloride

Cat. No. B1383019
M. Wt: 199.7 g/mol
InChI Key: BBXZJOURTOGWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1,4-thiazepane-1,1-dione hydrochloride (5MTDHC) is a synthetic compound used in scientific research. It is a derivative of the thiazepane class of compounds and is widely used in laboratory experiments due to its biochemical and physiological effects.

Scientific Research Applications

1. Synthesis and Library Preparation

5-Methyl-1,4-thiazepane-1,1-dione hydrochloride has been utilized in the synthesis of complex compounds, particularly in solid-phase synthesis methods. For instance, Boojamra et al. (1997) developed a method for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones from commercially available components, demonstrating the versatility of these compounds in synthesizing diverse chemical libraries (Boojamra, Burow, Thompson, & Ellman, 1997).

2. Fragment Screening in Drug Discovery

In drug discovery, 1,4-thiazepanes like 5-Methyl-1,4-thiazepane-1,1-dione hydrochloride are important for creating screening libraries. Pandey et al. (2020) reported the synthesis of 1,4-thiazepanones and 1,4-thiazepanes as three-dimensional fragments for screening libraries, highlighting their potential in identifying new drug candidates (Pandey et al., 2020).

3. Role in Medicinal Chemistry

Compounds like 5-Methyl-1,4-thiazepane-1,1-dione hydrochloride serve as key intermediates in medicinal chemistry. Research by Sohda et al. (1982) on antidiabetic agents synthesized various thiazolidine-2, 4-diones, demonstrating the application of similar compounds in developing therapeutics (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982).

properties

IUPAC Name

5-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-6-2-4-10(8,9)5-3-7-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXZJOURTOGWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCS(=O)(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,4-thiazepane-1,1-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,4-thiazepane-1,1-dione hydrochloride
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5-Methyl-1,4-thiazepane-1,1-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.